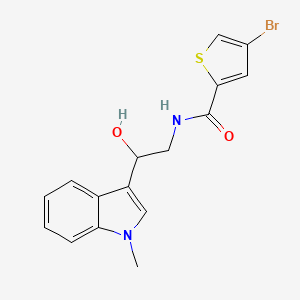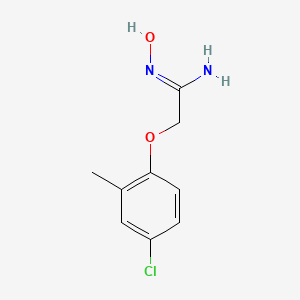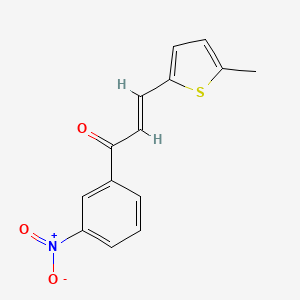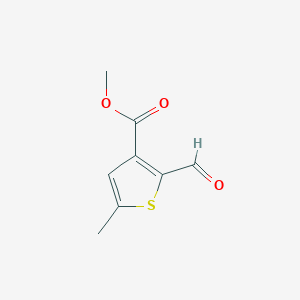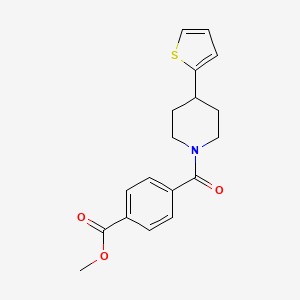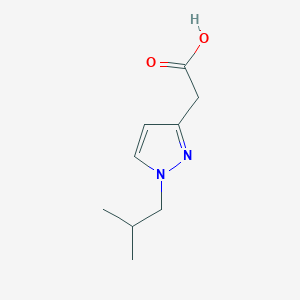![molecular formula C18H18ClN5OS B2627435 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 905780-66-7](/img/structure/B2627435.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have shown significant antibacterial activity and are considered important antibacterial agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with different electrophilic reagents . This compound has been found to be a useful starting material for the synthesis of some new heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a sulfanyl group attached to an acetamide group . The exact structure can be determined using techniques such as FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactivity of this compound can be studied by its reaction with different electrophilic reagents . For example, it can react with triethyl orthoformate to give an ethoxymethylenamine derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be calculated based on its molecular formula . Its solubility, melting point, and other properties can be determined experimentally.Wissenschaftliche Forschungsanwendungen
Antifungal Activities
The 1,2,4-triazole ring systems, which are a part of this compound, are known for their antifungal activities . The synthesized compounds were screened for their antifungal activities and exhibited prominent results against Gram (+ve) and Gram (-ve) fungi .
Antibacterial Applications
1,2,4-Triazoles, including this compound, have been extensively investigated for their therapeutic applications as antibacterial drugs . They have shown significant antibacterial activity, proving useful in dealing with the escalating problems of microbial resistance .
Anticancer Properties
Several drugs incorporating the structure of 1,2,4-triazole ring have shown anticancer properties . This makes the compound a potential candidate for further research in cancer treatment .
Anti-inflammatory Activity
The 1,2,4-triazole ring is also known for its anti-inflammatory activity . This suggests that the compound could be used in the development of new anti-inflammatory drugs .
Antioxidant Agents
The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . This indicates that the compound could have potential applications in the prevention of diseases related to oxidative stress .
Anti-HIV Agents
Some heterocycles including 1,2,4-triazole moiety are powerful anti-HIV agents . This suggests that the compound could be used in the development of new drugs for the treatment of HIV .
Antiviral Applications
The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections . This indicates that the compound could have potential applications in antiviral therapies .
Antimigraine Properties
Drugs containing 1,2,4-triazole skeleton, such as rizatriptan, are known for their antimigraine properties . This suggests that the compound could be used in the development of new drugs for the treatment of migraines .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-12-7-8-14(19)10-15(12)21-17(25)11-26-18-23-22-16(24(18)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWHGMDXISLHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

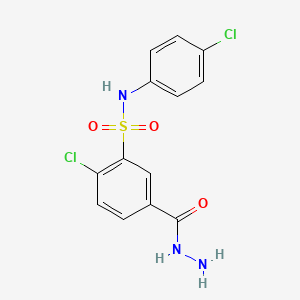
![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2627357.png)
![2-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2627358.png)
